3-甲基丁基 2-吡啶基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

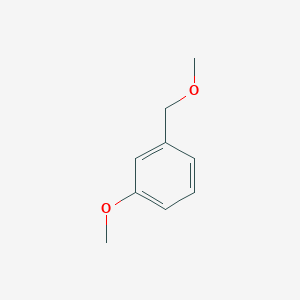

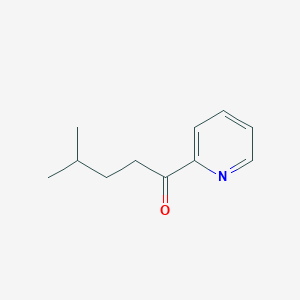

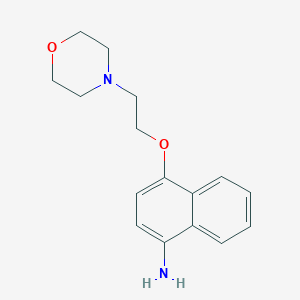

3-Methylbutyl 2-pyridyl ketone is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is also known by other names such as 4-methyl-1-(2-pyridyl)-1-pentanone and 4-Methyl-1-(2-pyridinyl)-1-pentanone .

Synthesis Analysis

The synthesis of 2-pyridyl ketones, including 3-Methylbutyl 2-pyridyl ketone, has been achieved through various methods. One practical method involves the reaction of 2-lithiopyridine with commercially available esters to obtain 2-pyridyl ketones . This method is rapid, reliable, and cost-efficient, and it has been applied to the synthesis of a wide variety of 2-pyridyl ketones .Molecular Structure Analysis

The molecular structure of 3-Methylbutyl 2-pyridyl ketone is characterized by the presence of a pyridyl group (a nitrogen-containing ring) and a ketone group (a carbonyl group with a carbon-oxygen double bond) attached to a 3-methylbutyl chain .Chemical Reactions Analysis

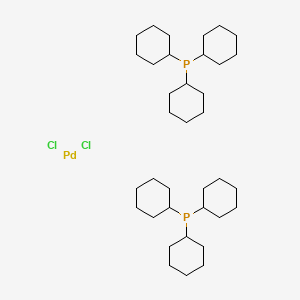

3-Methylbutyl 2-pyridyl ketone can participate in various chemical reactions. For instance, it can form complexes with transition metal ions such as Co(II), Ni(II), Zn(II), and Cd(II) through coordination with pyridine nitrogens and azomethine nitrogens . The metal ions can have different coordination numbers, resulting in different geometries for the complexes .科学研究应用

Synthesis of Bioactive Molecules and Natural Products

Scientific Field

Summary of Application

2-Pyridyl ketones are widely used in the synthesis of bioactive molecules and natural products . They are also employed as precursors of chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .

Methods of Application

A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported. The 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .

Results or Outcomes

This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF- β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method. It is rapid, reliable, and cost-efficient to afford diverse kinds of 2-pyridyl ketones in the compound library .

Cadmium(II) Complexes

Scientific Field

Summary of Application

Cadmium (II) complexes of 2-pyridyl ketoximes have provided models of solvent extraction of this toxic metal ion from aqueous environments using 2-pyridyl ketoxime extractants .

Methods of Application

The synthetic studies provided access to complexes { [CdCl 2 (dpkoxH)∙2H 2 O]} n ( 1 ∙2H 2 O), { [CdBr 2 (dpkoxH)]} n ( 2) and { [CdI 2 (dpkoxH)]} n ( 3) in 50–60% yields. The structures of the complexes were determined by single-crystal X-ray crystallography .

Results or Outcomes

The compounds consist of structurally similar 1D zigzag chains, but only 2 and 3 are strictly isomorphous. Neighboring Cd II atoms are alternately doubly bridged by halogeno and dpkoxH ligands, the latter adopting the η 1 :η 1 :η 1 :μ (or 2.0111 using Harris notation) coordination mode .

Synthesis of Pharmaceuticals and Agrochemicals

Scientific Field

Summary of Application

2-Pyridyl ketones are crucial pharmacophore groups and usually served as privileged structure in medicinal chemistry . They are important building blocks for the production of pharmaceuticals, agrochemicals and functional materials .

Methods of Application

A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . The 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .

Results or Outcomes

This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF- β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method . It is rapid, reliable, and cost-efficient to afford diverse kinds of 2-pyridyl ketones in the compound library .

Synthesis of Functional Materials

Scientific Field

Summary of Application

2-Pyridyl ketones are widely used in the synthesis of functional materials . They are important building blocks for the production of various functional materials .

Results or Outcomes

This protocol functions broadly on a variety of esters and has been applied to the synthesis of various functional materials . It is rapid, reliable, and cost-efficient to afford diverse kinds of 2-pyridyl ketones in the compound library .

未来方向

The future directions in the study of 3-Methylbutyl 2-pyridyl ketone could involve exploring its potential applications in medicine and other fields, given the known uses of pyridine derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

属性

IUPAC Name |

4-methyl-1-pyridin-2-ylpentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(2)6-7-11(13)10-5-3-4-8-12-10/h3-5,8-9H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGCJJJARKYTJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454976 |

Source

|

| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbutyl 2-pyridyl ketone | |

CAS RN |

95188-18-4 |

Source

|

| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)

![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)

![(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1312368.png)